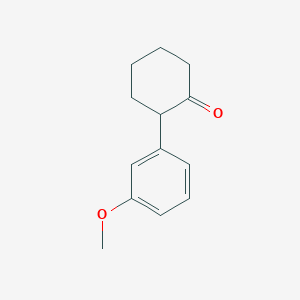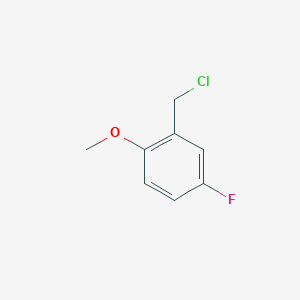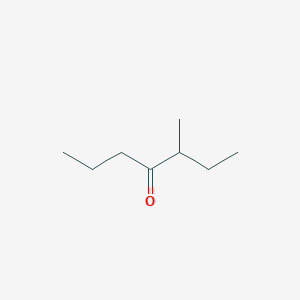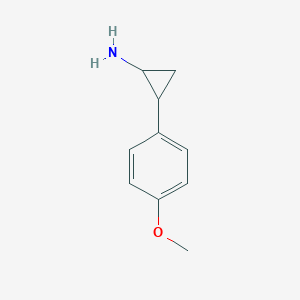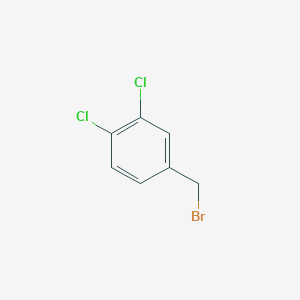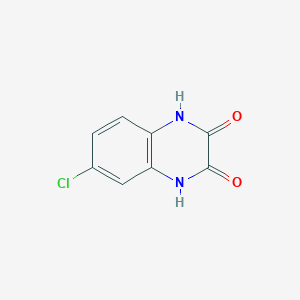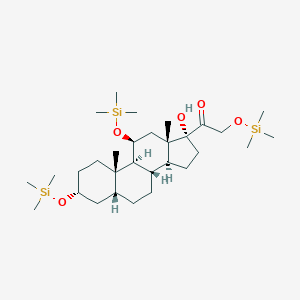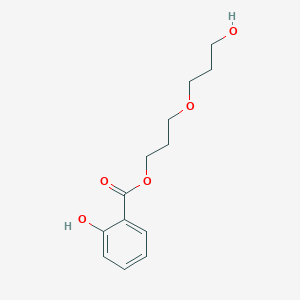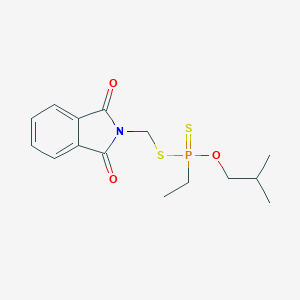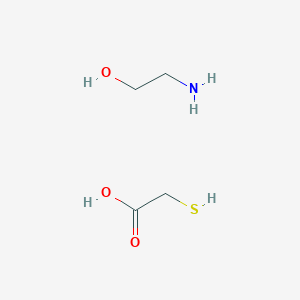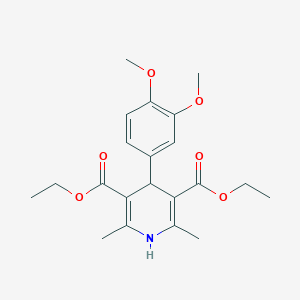
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DDC, is a pyridine derivative that has been extensively researched for its potential therapeutic applications. DDC is a highly potent compound with a wide range of biological activities, making it an attractive candidate for drug development.
Mecanismo De Acción
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its biological effects by inhibiting the activity of key enzymes involved in various cellular processes, including DNA synthesis, cell cycle progression, and protein synthesis. It also modulates various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to modulate various physiological processes, including glucose metabolism, lipid metabolism, and inflammation. It has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to reduce lipid accumulation in the liver and improve lipid metabolism in animal models of non-alcoholic fatty liver disease. Additionally, Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to possess anti-inflammatory properties, reducing the levels of pro-inflammatory cytokines in various models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a highly potent compound with a wide range of biological activities, making it an attractive candidate for drug development. However, its high potency also presents challenges in terms of toxicity and dosage. Additionally, Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a relatively complex compound to synthesize, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for the research and development of Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential application is in the treatment of cancer, where Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate's ability to induce apoptosis and inhibit cell proliferation could be exploited for the development of novel anti-cancer therapies. Additionally, Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate's neuroprotective and anti-inflammatory properties make it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases. Finally, further research is needed to fully understand the mechanisms of action of Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate and to identify potential side effects and toxicity issues.
Métodos De Síntesis
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with pyridine-2,6-dicarboxylic acid and diethyl malonate. The resulting product is then subjected to a series of purification steps to obtain pure Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate.
Aplicaciones Científicas De Investigación
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases.
Propiedades
Número CAS |
10354-32-2 |
|---|---|
Nombre del producto |
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate |
Fórmula molecular |
C21H27NO6 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H27NO6/c1-7-27-20(23)17-12(3)22-13(4)18(21(24)28-8-2)19(17)14-9-10-15(25-5)16(11-14)26-6/h9-11,19,22H,7-8H2,1-6H3 |
Clave InChI |
GIYFJYMMDKPPIX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C(=O)OCC)C)C |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C(=O)OCC)C)C |
Otros números CAS |
10354-32-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




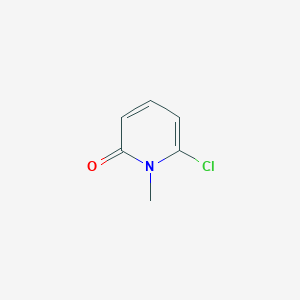
![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
